molecular formula C13H19NO B14182232 8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 923036-42-4

8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B14182232
CAS No.: 923036-42-4
M. Wt: 205.30 g/mol
InChI Key: JEMRAFXXPXCRRD-UHFFFAOYSA-N
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Description

8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
  • 8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-1,4-dioxino[2,3-g]quinolin-7-one

Uniqueness

8-tert-Butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

923036-42-4

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

8-tert-butyl-6-methyl-3,4-dihydro-2H-1,3-benzoxazine

InChI

InChI=1S/C13H19NO/c1-9-5-10-7-14-8-15-12(10)11(6-9)13(2,3)4/h5-6,14H,7-8H2,1-4H3

InChI Key

JEMRAFXXPXCRRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)(C)C)OCNC2

Origin of Product

United States

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